Phenyl 4-((pyrazine-2-carboxamido)methyl)piperidine-1-carboxylate
Description
Phenyl 4-((pyrazine-2-carboxamido)methyl)piperidine-1-carboxylate is a synthetic piperidine derivative featuring a pyrazine-2-carboxamido moiety linked via a methylene bridge to the piperidine ring, with a phenyl ester group at the 1-position. This structure combines aromatic (phenyl), heterocyclic (pyrazine), and amide functionalities, making it a candidate for drug discovery, particularly in targeting enzymes or receptors that recognize nitrogen-rich scaffolds.
Properties
IUPAC Name |
phenyl 4-[(pyrazine-2-carbonylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-17(16-13-19-8-9-20-16)21-12-14-6-10-22(11-7-14)18(24)25-15-4-2-1-3-5-15/h1-5,8-9,13-14H,6-7,10-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIWDUVMMQXLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC=CN=C2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((pyrazine-2-carboxamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Introduction of the pyrazine moiety: This step often involves the reaction of pyrazine derivatives with intermediates containing reactive functional groups.
Esterification: The final step involves the esterification of the piperidine derivative with phenyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((pyrazine-2-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Phenyl 4-((pyrazine-2-carboxamido)methyl)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Phenyl 4-((pyrazine-2-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrazine moiety can interact with nucleophilic sites on proteins or DNA, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared below with analogous piperidine derivatives:
Table 1: Structural Comparison of Piperidine-Based Compounds
*Estimated based on structural similarity to .
Key Observations:
Pyrazine vs.
Substituent Effects : The dichlorophenyl group in increases hydrophobicity and electron-withdrawing effects, which may enhance target binding affinity, while the methylthio group in introduces sulfur-mediated interactions (e.g., van der Waals, weak hydrogen bonds).
Physicochemical Properties
- Lipophilicity : The phenyl ester in the target compound likely confers higher logP compared to methyl or tert-butyl esters, favoring passive diffusion across biological membranes.
- Solubility : Pyrazine’s nitrogen atoms may improve aqueous solubility relative to dichlorophenyl or methylthio-substituted analogs.
- Metabolic Stability : Esters are prone to hydrolysis, but the phenyl group may slow enzymatic degradation compared to methyl esters .
Biological Activity
Phenyl 4-((pyrazine-2-carboxamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a piperidine ring substituted with a phenyl group and a pyrazine carboxamide moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cancer pathways and inflammation. Specifically, the pyrazine moiety is known to enhance the cytotoxic effects against cancer cells by inhibiting key signaling pathways.
Anticancer Activity
A study highlighted that derivatives of pyrazine compounds demonstrate significant cytotoxicity against several cancer cell lines, including pancreatic cancer cells (MIA PaCa-2) with an IC50 value comparable to established chemotherapeutics like gemcitabine . The presence of the pyrazine ring is crucial, as modifications leading to pyridine or pyrimidine derivatives resulted in reduced potency .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications to the piperidine and pyrazine components can significantly impact biological activity. For instance, substituents on the pyrazine ring influence both the binding affinity and selectivity towards target enzymes such as phosphodiesterase 10, which is implicated in various neurodegenerative diseases .
| Compound | IC50 (μM) | Target |
|---|---|---|
| QN523 | 0.11 | MIA PaCa-2 Cancer Cells |
| Pyrazine Derivative A | 0.25 | Phosphodiesterase 10 |
| Pyrazine Derivative B | 0.35 | EGFR |
Pharmacological Profile
This compound exhibits a range of pharmacological activities:
- Antitumor Activity : Demonstrated significant inhibition of tumor growth in vitro.
- Anti-inflammatory Effects : Similar compounds have shown to reduce pro-inflammatory cytokines in cell culture models .
- Antimicrobial Properties : Some derivatives have been tested for their ability to inhibit bacterial growth, showing promising results against pathogens such as Staphylococcus aureus .
Case Studies
Several studies have investigated the biological activity of related compounds:
- A recent study evaluated a series of pyrazole derivatives that displayed potent anticancer properties when combined with doxorubicin, indicating a potential synergistic effect in treating resistant cancer types .
- Another case study demonstrated that modifications to the piperidine structure could enhance analgesic effects in neuropathic pain models, suggesting broader therapeutic applications beyond oncology .
Q & A
Q. What experimental approaches validate target engagement of this compound in vivo?
- Methodological Answer : Radiolabeled analogs (e.g., -tagged piperidine derivatives) enable positron emission tomography (PET) imaging to quantify brain distribution. For example, [$ ^{11}C $$ I-58, a BRD4 inhibitor, used prep-HPLC purification and TFA deprotection to achieve >99% radiochemical purity for in vivo tracking . Activity-based protein profiling (ABPP) with fluorophosphonate probes can confirm enzyme occupancy .
Data Analysis & Experimental Design
Q. How can researchers differentiate between reversible and irreversible inhibition mechanisms for this compound?
- Methodological Answer : Pre-incubation time-course assays are critical. Irreversible inhibitors (e.g., JZL-184) show time-dependent activity loss upon dilution, whereas reversible inhibitors regain activity. LC-MS/MS analysis of enzyme adducts (e.g., MAGL-JZL-184 covalent complexes) provides direct evidence .
Q. What statistical methods are appropriate for analyzing dose-response curves in enzyme inhibition studies?
- Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curves) calculate IC values. For allosteric modulators, the Hill coefficient (>1) indicates cooperativity. Outliers in triplicate assays (e.g., ±15% variability) should be excluded to ensure reproducibility .
Safety & Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
